molecular formula C13H19NO2S B8591224 4-[(4-methanesulfonylphenyl)methyl]piperidine

4-[(4-methanesulfonylphenyl)methyl]piperidine

Cat. No.: B8591224
M. Wt: 253.36 g/mol
InChI Key: DLFSVZWTPJGOQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-methanesulfonylphenyl)methyl]piperidine is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a benzyl group that carries a methylsulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methanesulfonylphenyl)methyl]piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the benzyl chloride derivative, which is then reacted with piperidine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-methanesulfonylphenyl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methylthio derivatives.

    Substitution: Halogenated or nitrated benzyl derivatives.

Scientific Research Applications

4-[(4-methanesulfonylphenyl)methyl]piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-methanesulfonylphenyl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. The methylsulfonyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: Similar in structure but lacks the methylsulfonyl group.

    Benzylpiperazine: Contains a piperazine ring instead of a piperidine ring.

    Tetrahydroisoquinoline: A different class of compounds with a similar benzyl substitution pattern.

Uniqueness

4-[(4-methanesulfonylphenyl)methyl]piperidine is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

4-[(4-methylsulfonylphenyl)methyl]piperidine

InChI

InChI=1S/C13H19NO2S/c1-17(15,16)13-4-2-11(3-5-13)10-12-6-8-14-9-7-12/h2-5,12,14H,6-10H2,1H3

InChI Key

DLFSVZWTPJGOQI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC2CCNCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-[4-(Methylsulfonyl)benzyl]piperidine hydrochloride (1000 mg) was dissolved in water (10 mL). An aqueous solution of 1N sodium hydroxide (5 mL) was added to the solution at 0° C., and the aqueous phase was extracted with dichloromethane (10 mL×3). The organic phase was dried over potassium carbonate and filtered, and the filtrate was concentrated under reduced pressure. Diisopropyl ether (10 mL) was added to the residue, and the precipitate was collected by filtration. The precipitate was washed with diisopropyl ether and dried under reduced pressure to give the title compound as a white solid (712 mg).
Name
4-[4-(Methylsulfonyl)benzyl]piperidine hydrochloride
Quantity
1000 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

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